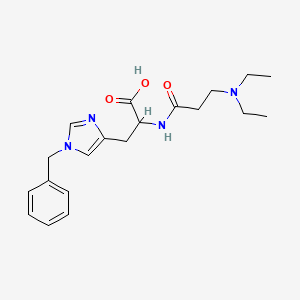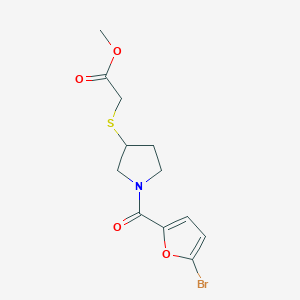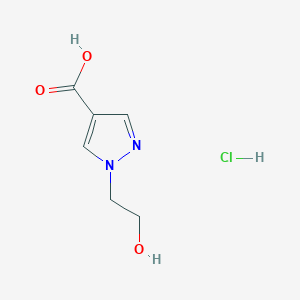
3-(Pyridin-2-ylmethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-ylmethyl)benzoic acid is a chemical compound with a molecular weight of 213.24 . It is a powder at room temperature . The IUPAC name for this compound is 3-(2-pyridinylmethyl)benzoic acid .
Synthesis Analysis
A paper titled “Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione” describes the successful synthesis of a new compound, 3-(pyridin-2-ylmethyl)-pentane-2,4-dione . The compound was characterized using 1H NMR, IR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound involves coordination chemistry of the ligand . The compound forms one-dimensional (1D) double-chain coordination arrays . The trans-configuration of the ligand is found in some cases, whereas the cis-ligands are generally observed in these complexes .Chemical Reactions Analysis
The compound reacts with metal nitrates under hydrothermal conditions to yield new coordination polymers . These reactions have been systematically investigated, revealing the significant function of supramolecular interactions in managing the resultant crystalline networks .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.24 and is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The study by Prakash et al. (2014) highlights the catalytic efficiency of water-soluble half-sandwich complexes derived from 2-(pyridine-2-ylmethylsulfanyl)benzoic acid in transfer hydrogenation reactions. These complexes exhibit notable catalysis in water using glycerol as a hydrogen source, showcasing the potential of 3-(Pyridin-2-ylmethyl)benzoic acid derivatives in catalysis and green chemistry applications (Prakash et al., 2014).
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) explored the synthesis and structural analysis of lanthanide-based coordination polymers using 3,5-bis(pyridine-2-ylmethoxy)benzoic acid. These polymers demonstrate intriguing photophysical properties, contributing to the understanding of the potential applications of pyridyl benzoic acid derivatives in materials science and photoluminescence (Sivakumar et al., 2011).
Luminescence and Magnetism
Hou et al. (2013) synthesized new coordination polymers with 3-pyridin-yl-benzoic acid, demonstrating their structural diversity and potential applications in luminescence and magnetism. This study highlights the versatile nature of this compound in designing materials with specific magnetic and optical properties (Hou et al., 2013).
Hydrogen-Bonded Heteromolecular Complexes
The research by Hayakawa et al. (2005) on the synthesis of a hydrogen-bonded heteromolecular complex using a pyridine-substituted derivative illustrates the compound's capacity to undergo magnetic phase transitions. This unique feature suggests the potential of this compound derivatives in the development of new materials with tunable magnetic properties (Hayakawa et al., 2005).
Metal-Organic Frameworks (MOFs)
Zhong et al. (2008) used 3-pyridin-yl-benzoic acid to construct a series of coordination polymers with different metals, demonstrating the versatility of this compound in forming structures with significant architectural diversity. These structures present opportunities for applications in catalysis, gas storage, and separation technologies, showcasing the broad utility of this compound in the fabrication of MOFs (Zhong et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body . The pyridine moiety in the compound may also interact with biological targets, but specific interactions need further investigation.
Mode of Action
Benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The pyridine ring can participate in various chemical reactions, including electrophilic and nucleophilic substitutions .
Biochemical Pathways
Benzoic acid is known to undergo a β-oxidative pathway in plants
Pharmacokinetics
Benzoic acid and its derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver, often conjugated with glycine, and excreted as hippuric acid
Result of Action
Benzoic acid derivatives are known to have various biological effects, including antimicrobial activity . The pyridine ring may also confer additional biological activities, but specific effects require further investigation.
Eigenschaften
IUPAC Name |
3-(pyridin-2-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQRLGJGHZLPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484723-11-6 |
Source


|
| Record name | 3-[(pyridin-2-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2983325.png)
![1-(prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983326.png)

![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2983330.png)




![N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2983338.png)

![2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2983340.png)

